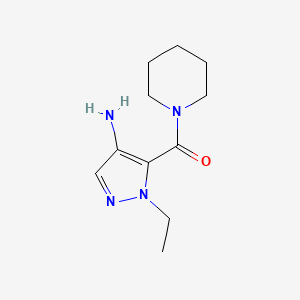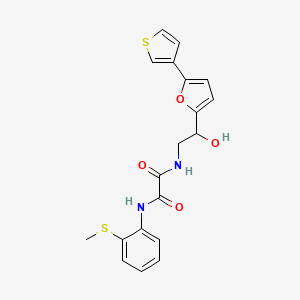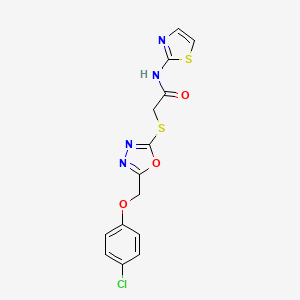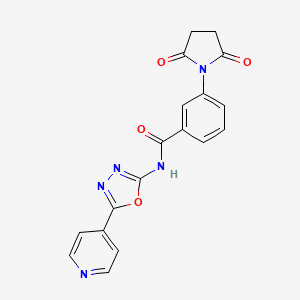
3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2229316-33-8 . It has a molecular weight of 205.66 . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride” and its Inchi Code is "1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H" .Wissenschaftliche Forschungsanwendungen
Antioxidant and Membrane-Stabilizing Properties
- A study investigated the antioxidant and membrane-stabilizing properties of hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols in vitro. These compounds showed no significant antioxidant or antiradical activity in different model systems. However, they exhibited pronounced anti-hemolytic effects in a model of erythrocyte oxidative stress, suggesting a membrane-stabilizing effect due to interaction with some structural components of cell membranes (Malakyan et al., 2010).
Synthesis and Evaluation for Immunomodulatory Activity
- Another study focused on the synthesis and evaluation of immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, which are structurally simplified derivatives of myriocin. These compounds demonstrated varying degrees of immunosuppressive activity, indicating their potential utility in organ transplantation (Kiuchi et al., 2000).
Cross-Coupling of Remote C–H Bonds
- Research into the cross-coupling of remote meta-C–H bonds directed by a U-shaped template has provided insights into the arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives. This approach, using an easily removable nitrile template, highlights a method for the functionalization of molecules related to 3-phenylpropanol derivatives, which could be applied to the synthesis of compounds with potential pharmaceutical applications (Wan et al., 2013).
Chemoenzymatic Synthesis of Antidepressants
- The chemoenzymatic synthesis of non-tricyclic antidepressants, including Fluoxetine, Tomoxetine, and Nisoxetine, starting from 3-chloro-1-phenylpropan-1-ol, demonstrates the importance of these structural motifs in medicinal chemistry. This study showcases the versatility of such compounds in the synthesis of clinically relevant drugs (Liu, Hoff, & Anthonsen, 2000).
Enantioselective Reduction of β-Amino Ketones
- A study on the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones to produce important intermediates for antidepressant synthesis highlights the potential application of 3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride in producing chiral building blocks for pharmaceuticals (Zhang et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-2-fluoro-2-phenylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKGGGBPMZOOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(CO)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2832925.png)
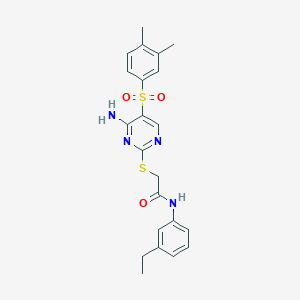
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2832930.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2832934.png)
![1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2832936.png)
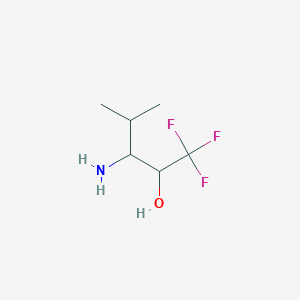
![4-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}-N-propylpiperazine-1-carboxamide](/img/structure/B2832938.png)


